dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate
Description
Properties
CAS No. |
83631-23-6 |
|---|---|
Molecular Formula |
C20H42NO4P |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-dioctoxyphosphoryl-N,N-dimethylacetamide |
InChI |
InChI=1S/C20H42NO4P/c1-5-7-9-11-13-15-17-24-26(23,19-20(22)21(3)4)25-18-16-14-12-10-8-6-2/h5-19H2,1-4H3 |
InChI Key |
PDHZWRRGUNXYMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(CC(=O)N(C)C)OCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Fundamentals
The Michaelis-Arbuzov reaction involves the interaction of a trialkyl phosphite with a halogenated electrophile, typically a chloroacetamide derivative. For dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate, the reaction proceeds as follows:
The mechanism initiates with the nucleophilic attack of the phosphite’s phosphorus atom on the electrophilic carbon of the chloroacetamide, followed by chloride elimination and rearrangement to yield the phosphonate.
Synthetic Procedure
-
Preparation of N,N-Dimethylchloroacetamide :
Chloroacetyl chloride is reacted with dimethylamine in an inert solvent (e.g., dichloromethane) at 0–5°C to form N,N-dimethylchloroacetamide. Excess dimethylamine neutralizes liberated HCl, ensuring high conversion (>90%). -
Phosphorylation via Michaelis-Arbuzov :
Trioctyl phosphite and N,N-dimethylchloroacetamide are combined in a 1:1 molar ratio under anhydrous conditions. The mixture is heated to 150–160°C for 6–8 hours, with continuous stirring to prevent localized overheating. The reaction progress is monitored via gas chromatography (GC) or . -
Purification :
Post-reaction, unreacted starting materials and byproducts (e.g., octyl chloride) are removed via vacuum distillation or column chromatography. The product is isolated as a viscous liquid with typical yields of 70–80%.
Table 1: Optimization Parameters for the Michaelis-Arbuzov Reaction
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 150–160°C | Higher temperatures accelerate reaction but risk decomposition |
| Reaction Time | 6–8 hours | Prolonged heating ensures completion |
| Solvent | None (neat) | Minimizes side reactions |
| Molar Ratio (Phosphite:Chloroacetamide) | 1:1 | Excess phosphite improves yield marginally |
Alternative Synthetic Approaches
Transesterification of Dialkyl Phosphonates
While less efficient, transesterification offers a route to dioctyl phosphonates from smaller alkyl analogs (e.g., dimethyl or diethyl derivatives). For example, diethyl (N,N-dimethylcarbamoylmethyl)phosphonate can react with excess octanol under acidic catalysis (e.g., -toluenesulfonic acid) at 120°C. However, equilibrium limitations and ester scrambling often cap yields at 50–60%, making this method less practical.
Comparative Analysis of Methodologies
The Michaelis-Arbuzov reaction remains the most reliable method for synthesizing this compound, balancing yield, scalability, and safety. Transesterification and direct phosphorylation are limited by practical challenges, though they may serve niche applications requiring specific substitution patterns.
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |
|---|---|---|---|---|
| Michaelis-Arbuzov | 70–80 | >95 | High | Moderate (exothermic) |
| Transesterification | 50–60 | 80–90 | Moderate | High |
| Direct Phosphorylation | <30 | <70 | Low | Low (hazardous reagents) |
Industrial-Scale Production Insights
Patent US3066140A highlights a continuous process for analogous dialkyl phosphonates, emphasizing solvent retention (e.g., CHCl) to minimize intermediate isolation . For dioctyl derivatives, telescoping steps—where the crude phosphonate solution is directly used in downstream reactions—could enhance efficiency and safety.
Chemical Reactions Analysis
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions involving phosphonate groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Industry: It is employed in the production of specialty chemicals, including plasticizers, flame retardants, and surfactants
Mechanism of Action
The mechanism of action of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphonate group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques to elucidate the compound’s mode of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The chemical behavior and applications of phosphonates are heavily influenced by substituents on the phosphorus atom and the methyl group. Key analogues include:
Substituent Impact :
- Electrophilicity: The N,N-dimethylcarbamoyl group enhances electrophilicity at the methyl carbon, facilitating nucleophilic attacks. This contrasts with chloromethyl or cyanomethyl groups, which exhibit different reactivity profiles (e.g., chloro groups undergo substitution, while cyanomethyl participates in cycloadditions) .
- Stability : Longer alkyl chains (e.g., octyl vs. ethyl) improve hydrophobicity and thermal stability, making dioctyl derivatives suitable for high-temperature applications like plasticizers . Shorter chains (methyl/ethyl) are prone to dealkylation; for example, dimethyl derivatives decompose upon storage, whereas diethyl analogues remain stable .
Stability and Environmental Behavior
- Hydrolysis Resistance : Phosphonates generally resist hydrolysis better than phosphates. Dioctyl derivatives, with long alkyl chains, exhibit minimal migration from polymer matrices, enhancing their utility in durable goods .
- The carbamoyl group may influence degradation rates compared to halogen or cyano substituents.
Biological Activity
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphonate group, which is known for its ability to interact with biological systems. The molecular structure contributes to its lipophilicity, stability, and ability to penetrate cellular membranes, making it a candidate for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Phosphonates often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival. This inhibition can lead to antiproliferative effects in cancer cells.
- Antiviral Properties : Similar compounds have been studied for their antiviral activities. They may act as prodrugs that are converted into active nucleotide analogs within cells, thereby interfering with viral replication processes.
- Antimicrobial Effects : Research indicates that phosphonates can exhibit antimicrobial properties against various bacterial strains. The specific interactions with microbial enzymes or membranes can disrupt their function and viability.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the effects of phosphonate derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis.
- Antiviral Activity : In vitro studies have shown that similar phosphonate compounds can inhibit viral replication in HIV models. The mechanism involves conversion to active metabolites that compete with natural substrates for viral enzymes.
- Antimicrobial Studies : Research has highlighted the antimicrobial efficacy of phosphonate compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.
Data Table: Biological Activities of this compound
Q & A
Q. What are the established synthetic routes for dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate, and what factors influence yield optimization?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, bifunctional phosphonates are typically prepared by reacting phosphonic acid derivatives with carbamoyl-containing precursors in anhydrous solvents (e.g., THF or dichloromethane). Yield optimization depends on:
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodology : A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ³¹P NMR confirm the carbamoyl and phosphonate moieties. For example, the ³¹P NMR signal typically appears at δ 20–25 ppm .
- Mass spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data) validates molecular weight and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) monitors purity, using acetonitrile/water gradients .
Q. What are the primary applications of this compound in coordination chemistry?
- Methodology : The compound acts as a chelating agent for metal ions (e.g., uranyl or lanthanides). Experimental protocols include:
- Ligand exchange studies : Titration with metal nitrate salts in ethanol, monitored via UV-Vis spectroscopy .
- Stability constant determination : Potentiometric titrations at controlled pH (2–6) and ionic strength (0.1 M KCl) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory spectral data for phosphonate derivatives during structural elucidation?
- Methodology : Address discrepancies using:
- Cross-validation : Compare ¹H-¹H COSY and HSQC NMR to assign overlapping signals .
- Isotopic labeling : Deuterated solvents or ¹³C-labeled precursors clarify ambiguous peaks .
- Computational modeling : DFT calculations (e.g., Gaussian software) predict ³¹P chemical shifts and validate experimental data .
Q. How can computational chemistry predict the reactivity and stability of this compound in different environments?
- Methodology : Advanced simulations guide experimental design:
Q. What methodological considerations are critical when designing toxicity studies for phosphonate compounds in biological systems?
- Methodology : Follow OECD guidelines for:
- Dose-response assays : Use human cell lines (e.g., HepG2) with concentrations ranging from 1 μM to 1 mM, measuring IC₅₀ via MTT assays .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .
- Control groups : Include structurally similar phosphonates (e.g., diethyl derivatives) to isolate toxicity mechanisms .
Q. How do solvent polarity and temperature affect the ligand exchange kinetics of this compound with metal ions?
- Methodology : Systematic kinetic studies involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
